molecular formula C14H10F3NO2 B1440814 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1299607-42-3

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No.: B1440814
CAS No.: 1299607-42-3
M. Wt: 281.23 g/mol
InChI Key: BUUGHRUFWFEDAT-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is unique due to the combination of the trifluoromethyl-pyridine core and the benzoic acid methyl ester moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-3-9(7-10)12-8-11(5-6-18-12)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUGHRUFWFEDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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